molecular formula C10H11ClN2O4 B3006367 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide CAS No. 349097-77-4

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No.: B3006367
CAS No.: 349097-77-4
M. Wt: 258.66
InChI Key: CPIGDNZKKCTNJC-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11ClN2O4. It is a halogenated derivative of a secondary amide bearing an aromatic substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the reaction of 4-methoxy-2-nitroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.

    Oxidation: Potassium permanganate in an aqueous solution

Major Products

Scientific Research Applications

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for versatile reactivity and interactions with various molecular targets .

Properties

IUPAC Name

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIGDNZKKCTNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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